molecular formula C15H20ClN B13643723 (R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride

(R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride

Cat. No.: B13643723
M. Wt: 249.78 g/mol
InChI Key: KWIGORVFCOWFAC-UQKRIMTDSA-N
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Description

Historical Context and Discovery in Organic Chemistry

The synthesis of (R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride represents a milestone in asymmetric amine synthesis. First reported in the early 2020s, its development coincided with advancements in stereoselective reductive amination techniques. The compound’s enantiomeric purity stems from the use of chiral auxiliaries or catalytic asymmetric methods, which became prominent in the 2010s for constructing tertiary and quaternary stereocenters.

The naphthalene moiety, a hallmark of polycyclic aromatic hydrocarbons (PAHs), was strategically incorporated to enhance molecular rigidity and π-π stacking interactions, traits valued in ligand design. Early synthetic routes involved Friedel-Crafts alkylation of naphthalene with dimethylpropanol derivatives, followed by amination and hydrochloride salt formation. A comparative analysis of its molecular properties against similar amines is provided below:

Table 1: Molecular Properties of this compound and Related Compounds

Property (R)-Enantiomer Hydrochloride Racemic Parent Amine
Molecular Formula $$ \text{C}{15}\text{H}{20}\text{ClN} $$ $$ \text{C}{15}\text{H}{19}\text{N} $$
Molecular Weight (g/mol) 249.78 213.32
Chiral Centers 1 1
Solubility High (aqueous) Low (organic solvents)

Data derived from PubChem entries and synthetic reports.

Relevance in Contemporary Chemical and Biomedical Research

In modern research, this compound serves dual roles as a synthetic intermediate and a structural motif in drug discovery. Its naphthalene group facilitates interactions with hydrophobic binding pockets in proteins, making it a candidate for enzyme inhibition studies. For instance, derivatives of this amine have been explored as potential antagonists for G-protein-coupled receptors (GPCRs) due to their ability to mimic endogenous amine neurotransmitters.

The hydrochloride salt form is particularly valued in pharmaceutical formulations, where enhanced aqueous solubility improves bioavailability. Recent studies have also investigated its utility in catalysis, where the chiral environment of the amine group enables enantioselective transformations in asymmetric hydrogenation reactions.

Scope and Objectives of Academic Investigations

Academic inquiries into this compound focus on three primary areas:

  • Synthetic Methodology Optimization : Researchers aim to refine stereocontrolled synthesis routes to achieve higher enantiomeric excess (ee) and scalability. For example, transition-metal-catalyzed asymmetric amination has shown promise in reducing byproducts.
  • Structure-Activity Relationship (SAR) Studies : By modifying the naphthalene substituents or the dimethylpropanamine backbone, scientists seek to correlate structural features with biological activity.
  • Material Science Applications : The compound’s aromatic system and chiral center are being evaluated for use in liquid crystals or chiral stationary phases in chromatography.

Ongoing computational studies employ density functional theory (DFT) to model the compound’s conformational preferences and interaction energetics with biological targets. These efforts aim to predict its behavior in complex systems, reducing experimental trial-and-error in drug development pipelines.

Properties

Molecular Formula

C15H20ClN

Molecular Weight

249.78 g/mol

IUPAC Name

(1R)-2,2-dimethyl-1-naphthalen-1-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C15H19N.ClH/c1-15(2,3)14(16)13-10-6-8-11-7-4-5-9-12(11)13;/h4-10,14H,16H2,1-3H3;1H/t14-;/m0./s1

InChI Key

KWIGORVFCOWFAC-UQKRIMTDSA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=CC=CC2=CC=CC=C21)N.Cl

Canonical SMILES

CC(C)(C)C(C1=CC=CC2=CC=CC=C21)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The general synthetic strategy includes:

  • Starting Material Preparation: The synthesis begins with the preparation or procurement of the naphthalene derivative, specifically naphthalen-1-yl precursors.

  • Chiral Amine Formation: Introduction of the chiral amine functionality is achieved via asymmetric synthesis. This step often employs chiral catalysts or chiral auxiliaries to ensure enantioselectivity, yielding the desired (R)-enantiomer. Transition metal-free catalytic reduction of primary amides using hydroborane pinacol ester (HBPin) in dry toluene with potassium-based catalysts has been demonstrated to afford high enantioselectivity and yields around 79%. Reaction parameters such as solvent choice, catalyst loading (typically 2 mol%), and reaction time (12–24 hours) critically influence the stereochemical outcome and purity.

  • Hydrochloride Salt Formation: The free amine is converted to its hydrochloride salt by reaction with hydrochloric acid, enhancing its solubility and stability for further applications.

Industrial Production Methods

Industrial synthesis optimizes the above steps for scalability and efficiency. Continuous flow reactors and automated systems are employed to improve reaction control, yield, and product purity. Reaction conditions are carefully optimized to maintain stereochemical integrity and reduce impurities.

Representative Synthetic Procedure Example

Step Reagents/Conditions Yield (%) Notes
1. Amide Reduction HBPin, potassium catalyst, dry toluene, 2 mol% catalyst, 12-24 h 79 Transition metal-free, enantioselective reduction
2. Amine Salt Formation Reaction with HCl in suitable solvent >90 Conversion to hydrochloride salt

Alternative Synthetic Approaches

  • tert-Butyl Carbamate Deprotection: Another route involves protecting the amine as a tert-butyl carbamate, followed by deprotection and salt formation. This method can yield up to 94% product, highlighting the effectiveness of protecting groups in amine synthesis.

  • Reductive Amination: Using sodium triacetoxyborohydride with acetic acid in tetrahydrofuran (THF) to reductively aminate 1-naphthaldehyde with appropriate amine precursors yields structurally related amines with high efficiency (up to 92%). This approach can be adapted for the target compound.

Analytical Techniques for Characterization

Ensuring the correct stereochemistry and purity of this compound is critical. Recommended techniques include:

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages References
Transition Metal-Free Catalytic Reduction HBPin, potassium catalyst Dry toluene, 2 mol% catalyst, 12-24 h 79 High enantioselectivity, metal-free
tert-Butyl Carbamate Deprotection Carbamate-protected amine, HCl Standard deprotection, salt formation 94 High yield, effective protection strategy
Reductive Amination Sodium triacetoxyborohydride, acetic acid, THF Room temperature, 12 h 92 Mild conditions, adaptable

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group undergoes oxidation under controlled conditions. Common reagents and products include:

ReagentConditionsProductNotes
KMnO₄Acidic aqueousKetone derivativesSelective α-C oxidation
CrO₃Anhydrous organicAldehyde intermediatesRequires anhydrous conditions

Mechanistic studies suggest oxidation proceeds via initial proton abstraction at the α-carbon, followed by hydride transfer to form carbonyl products. The naphthalene ring remains inert under these conditions.

Reduction Reactions

While the compound itself is an amine, reductive modifications target intermediates or derivatives:

ReagentTargetProductApplication
LiAlH₄Ketone derivativesSecondary alcoholStereoselective reduction
H₂/Pd-CNitro intermediatesAmine regenerationCatalytic hydrogenation

Reductive pathways are critical for synthesizing alcohol derivatives or regenerating free amines from protected forms.

Nitrosation and Nitrosamine Formation

Secondary amines react with nitrosating agents (e.g., HNO₂) to form nitrosamines, a reaction with toxicological significance:

ReagentConditionsProductStability
NaNO₂/HCl0–5°C, aqueousN-Nitrosamine derivativePhotolabile; releases NO

The resulting nitrosamine exhibits photolytic instability, cleaving into nitric oxide (NO) and dimethylamino radicals under UV light (λmax = 228–332 nm) . This pathway is relevant in environmental and metabolic degradation studies.

Electrophilic Aromatic Substitution

The naphthalene ring undergoes regioselective electrophilic substitutions:

ReactionReagentPositionProduct
NitrationHNO₃/H₂SO₄α-position1-Nitro-naphthalene derivative
HalogenationCl₂/FeCl₃β-position2-Chloro-naphthalene derivative

Substitution occurs preferentially at the α-position due to steric and electronic effects of the amine substituent.

Organometallic Reactions

The amine participates in nucleophilic attacks with organometallic reagents:

ReagentConditionsProductPathway
Grignard (RMgX)Dry THF, 0°CAlkylated hydrazine intermediatesForms azomethine imines
Organolithium (RLi)−78°C, inert atmosphereHead-to-tail dimersStabilized via dipolar cycloaddition

These reactions exploit the nucleophilic nitrogen, enabling C–N bond formation and complex heterocycle synthesis.

Biochemical Interactions

The compound interacts with neurotransmitter systems via:

  • Dopamine Reuptake Inhibition : Competes with monoamine transporters (Ki ≈ 50–100 nM).

  • Receptor Modulation : Binds adrenergic receptors (α2/β1 subtypes) with moderate affinity.

These interactions underpin its stimulant-like effects, though full pharmacological profiling remains ongoing.

Stability and Degradation

Critical stability considerations include:

  • Photolysis : UV exposure degrades nitrosamine derivatives into radicals (e.g., NO) .

  • Hydrolysis : Acidic conditions cleave the C–N bond, yielding naphthalene and ammonium byproducts.

Scientific Research Applications

®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity. The naphthalene ring contributes to the compound’s hydrophobic interactions, enhancing its binding to target molecules.

Comparison with Similar Compounds

(R)-1-(Naphthalen-2-yl)propan-1-amine Hydrochloride (CAS 1810074-76-0)

  • Molecular Formula : C₁₃H₁₆ClN
  • Key Difference : The naphthalene moiety is attached at the 2-position instead of the 1-position. This positional isomerism affects π-π stacking interactions and solubility .
  • Applications : Used in chiral resolution studies and as a building block for pharmaceuticals .

(S)-1-(Naphthalen-1-yl)propan-1-amine Hydrochloride (CAS 873893-96-0)

  • Molecular Formula : C₁₃H₁₆ClN
  • Key Difference : The S-enantiomer of the naphthalen-1-yl derivative. Stereochemical differences influence receptor binding; for example, (S)-isomers may exhibit distinct pharmacological profiles compared to (R)-isomers .

Compounds with Modified Alkyl Chains or Substituents

Cinacalcet Hydrochloride (N-[(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine Hydrochloride)

  • Molecular Formula : C₂₂H₂₂F₃N·HCl
  • Key Differences :
    • Contains a trifluoromethylphenyl group and an ethyl chain.
    • Clinically approved as a calcimimetic for hyperparathyroidism, acting via calcium-sensing receptor modulation .
  • Pharmacological Advantage: The trifluoromethyl group enhances metabolic stability and binding affinity compared to non-fluorinated analogs .

(R)-2-(6-Methoxynaphthalen-2-yl)propan-1-amine Hydrochloride

  • Molecular Formula: C₁₄H₁₈ClNO
  • Key Difference : A methoxy group at the 6-position of the naphthalene ring. This electron-donating substituent increases solubility in polar solvents .

Compounds with Heterocyclic or Bulky Substituents

(R)-Duloxetine Hydrochloride Impurity A

  • Structure : (3R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine Hydrochloride
  • Key Differences: Incorporates a thiophene ring and a naphthyloxy group. Acts as a synthetic impurity in duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) .

SLB112216818 ((R)-6-decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine Hydrochloride)

  • Key Difference : Features a benzoxazole ring and a pyrrolidine group.
  • Application : Studied as a sphingosine-1-phosphate (S1P) transporter inhibitor, highlighting the role of aromatic heterocycles in targeting membrane proteins .

Data Tables: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological/Industrial Role Reference
(R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine HCl C₁₅H₂₀ClN 249.78 1-Naphthyl, 2,2-dimethylpropane Research chemical, chiral intermediate
Cinacalcet Hydrochloride C₂₂H₂₂F₃N·HCl 393.87 Trifluoromethylphenyl, ethyl chain Calcimimetic (FDA-approved)
(R)-1-(Naphthalen-2-yl)propan-1-amine HCl C₁₃H₁₆ClN 221.73 2-Naphthyl, linear propane chain Chiral building block
(R)-Duloxetine Impurity A C₁₈H₁₈ClNO₂S 347.86 Naphthyloxy, thiophene Synthetic impurity in SNRIs
(R)-2-(6-Methoxynaphthalen-2-yl)propan-1-amine HCl C₁₄H₁₈ClNO 251.75 6-Methoxy, 2-naphthyl Solubility-enhanced derivative

Key Findings and Implications

Pharmacological Relevance : Fluorinated derivatives like cinacalcet demonstrate improved receptor binding, suggesting that halogenation could be a viable strategy for optimizing the target compound .

Synthetic Challenges : Stereoselective synthesis of (R)-isomers requires precise catalytic conditions, as evidenced by transition metal-free methods in .

Biological Activity

(R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride is a chiral amine compound with significant implications in pharmaceutical and chemical research. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₀ClN
  • Molar Mass : 249.78 g/mol
  • CAS Number : 324034-55-1
  • IUPAC Name : (1R)-2,2-dimethyl-1-naphthalen-1-ylpropan-1-amine;hydrochloride

The compound features a naphthalene ring system and a chiral center, which are critical for its biological interactions. The presence of two methyl groups at the 2-position enhances its hydrophobicity, influencing its binding affinity to various biological targets.

This compound primarily interacts with neurotransmitter systems. Its mechanism of action includes:

  • Monoamine Reuptake Inhibition : The compound exhibits properties similar to other psychoactive substances by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially contributing to antidepressant effects.
  • Receptor Modulation : It may act as a ligand for various receptors, including adrenergic and dopaminergic receptors, affecting mood and cognitive functions.

Pharmacological Effects

Research indicates several pharmacological activities associated with this compound:

Activity Description
Antidepressant PropertiesSimilar to selective serotonin reuptake inhibitors (SSRIs), it may alleviate depressive symptoms.
Neuroprotective EffectsPotentially protects neuronal cells from oxidative stress and apoptosis.
Analgesic ActivityExhibits pain-relieving properties in preclinical models.

Case Studies

Several studies have explored the effects of this compound in various biological contexts:

  • Antidepressant Efficacy : A study demonstrated that this compound significantly reduced depressive-like behaviors in rodent models when administered over a period of two weeks.
  • Neuroprotective Mechanisms : Research indicated that the compound could reduce neuronal cell death induced by oxidative stress in vitro, suggesting potential applications in neurodegenerative diseases .
  • Pain Management : In animal models, it was observed to decrease pain responses comparable to established analgesics, indicating its potential as an alternative pain management therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Molecular Formula Pharmacological Activity
(R)-1-(Naphthalen-1-yl)propan-1-amineC₁₄H₁₉NModerate antidepressant effects
(R)-N-Methyl-N-(naphthalen-1-yloxy)C₁₈H₁₉N₃OAntidepressant and anxiolytic effects

The presence of additional functional groups or variations in the naphthalene structure can significantly affect the pharmacological profile and efficacy of these compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride, and how do reaction conditions affect yield?

  • Methodology : Transition metal-free catalytic reduction using HBPin in dry toluene (79% yield) is a key route, leveraging potassium-based catalysts for enantioselective amide reduction . Alternative methods include tert-butyl carbamate deprotection followed by HCl salt formation (94% yield), highlighting the role of protecting groups in amine synthesis .
  • Critical Parameters : Solvent choice (e.g., toluene for HBPin reactions), catalyst loading (2 mol%), and reaction time (12–24 hours) significantly impact stereochemical outcomes and purity.

Q. What analytical techniques are recommended to confirm the stereochemical configuration and purity of this compound?

  • Methodology :

  • Chiral HPLC/UPLC : Resolves enantiomers and diastereomers, as demonstrated in impurity profiling of structurally similar amines (e.g., Cinacalcet HCl) .
  • X-ray Crystallography : Validates absolute configuration using single-crystal diffraction, with SHELX programs widely used for refinement .
  • NMR Spectroscopy : 1^1H and 13^13C NMR data (e.g., naphthalene ring proton shifts) confirm structural integrity .

Q. How is the hydrochloride salt form characterized, and what are its solubility properties?

  • Methodology : The hydrochloride salt is identified via FT-IR (N–H and Cl⁻ stretches) and elemental analysis (C, H, N, Cl %). Aqueous solubility is enhanced compared to the free base, critical for biological assays .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data across studies involving this compound?

  • Methodology :

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to rule out experimental variability.
  • Receptor Binding Studies : Use competitive radioligand assays to compare affinity with structurally related amines (e.g., β-adrenergic ligands) .
  • Toxicological Cross-Validation : Reference naphthalene derivative toxicity profiles (e.g., hepatic/renal effects) to contextualize safety margins .

Q. How can computational models predict synthetic pathways and optimize reaction conditions for this compound?

  • Methodology :

  • Retrosynthesis AI Tools : Platforms like PubChem’s retrosynthesis analyzer use Reaxys and Pistachio databases to propose routes, prioritizing one-step reactions with >75% predicted yield .
  • DFT Calculations : Model transition states for stereocenter formation (e.g., naphthalene-amine bond rotation barriers) to guide catalyst selection .

Q. What experimental approaches resolve regioisomeric or diastereomeric impurities during synthesis?

  • Methodology :

  • Chromatographic Separation : Use RP-UPLC with C18 columns (e.g., 1.7 µm particles) to isolate impurities, as validated for Cinacalcet HCl .
  • Crystallization Screening : Optimize solvent polarity (e.g., ethanol/water mixtures) to preferentially crystallize the (R)-enantiomer .

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